(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid is a chiral compound with a complex structure that includes a pyrrolidine ring, a pyridine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyridine ring, and the addition of the carboxylic acid group. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to specific physiological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives and pyridine-containing molecules. Examples include:
- (3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid analogs with different substituents.
- Other pyrrolidine-based compounds with varying stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3S,4R)-1-(2-methylsulfonylethyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-20(18,19)7-6-15-8-11(12(9-15)13(16)17)10-2-4-14-5-3-10/h2-5,11-12H,6-9H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNXHSJDFGWTPR-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CC(C(C1)C(=O)O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CCN1C[C@H]([C@@H](C1)C(=O)O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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